molecular formula C28H42O2S2 B13847923 3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol

3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol

Cat. No.: B13847923
M. Wt: 474.8 g/mol
InChI Key: MNKHVQXRRJQAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenolic groups connected by a disulfide bond, with each phenolic group substituted by two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a disulfide reagent under controlled conditions. One common method is the oxidative coupling of 2,6-bis(1,1-dimethylethyl)phenol using iodine or other oxidizing agents to form the disulfide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.

    Biology: Employed in studies involving redox reactions and as a probe for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to act as an antioxidant, scavenging free radicals and protecting against oxidative stress. The phenolic groups also contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive species.

Comparison with Similar Compounds

    Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]: Similar structure but with a methylene bridge instead of a disulfide bond.

    Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]: Contains a thiobis(methylene) linkage instead of a direct disulfide bond.

Uniqueness: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is unique due to its disulfide bond, which imparts distinct redox properties and makes it particularly effective as an antioxidant. The presence of tert-butyl groups enhances its stability and resistance to degradation.

Properties

Molecular Formula

C28H42O2S2

Molecular Weight

474.8 g/mol

IUPAC Name

2,6-ditert-butyl-3-[(2,4-ditert-butyl-3-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)17-13-15-19(21(23(17)29)27(7,8)9)31-32-20-16-14-18(26(4,5)6)24(30)22(20)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

MNKHVQXRRJQAEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)SSC2=C(C(=C(C=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.